molecular formula C19H28N2O2 B247481 (2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE

(2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE

Cat. No.: B247481
M. Wt: 316.4 g/mol
InChI Key: VNSPAGDXDAWZBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a methoxybenzoyl group and a methylcyclohexyl group attached to the piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a diastereoselective intramolecular hydroamination reaction.

    Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced through an acylation reaction using 2-methoxybenzoic acid and a suitable acylating agent.

    Attachment of the Methylcyclohexyl Group: The methylcyclohexyl group can be attached through a nucleophilic substitution reaction using 4-methylcyclohexylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of (2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving receptor binding and modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxybenzoyl)piperazine: Lacks the methylcyclohexyl group.

    4-(4-Methylcyclohexyl)piperazine: Lacks the methoxybenzoyl group.

    1-Benzoyl-4-(4-methylcyclohexyl)piperazine: Lacks the methoxy group on the benzoyl ring.

Uniqueness

(2-METHOXYPHENYL)[4-(4-METHYLCYCLOHEXYL)PIPERAZINO]METHANONE is unique due to the presence of both the methoxybenzoyl and methylcyclohexyl groups, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C19H28N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

(2-methoxyphenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H28N2O2/c1-15-7-9-16(10-8-15)20-11-13-21(14-12-20)19(22)17-5-3-4-6-18(17)23-2/h3-6,15-16H,7-14H2,1-2H3

InChI Key

VNSPAGDXDAWZBG-UHFFFAOYSA-N

SMILES

CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC

Canonical SMILES

CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3OC

Origin of Product

United States

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